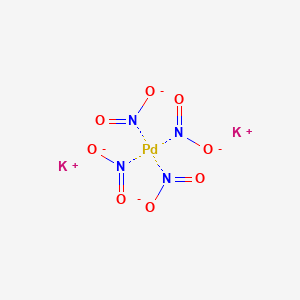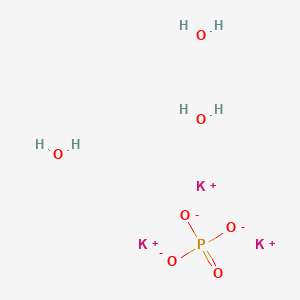
Dipotassium;palladium;tetranitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structural Studies
Research has demonstrated innovative approaches to synthesizing palladium complexes with unique bonding modes and structures. For instance, the synthesis of a biphenanthrol-palladium complex exhibiting an unusual oxygen and carbon atom bonding mode to palladium has been described. This complex provides insights into the structural possibilities of palladium coordination (Bergens, Leung, Bosnich, & Rheingold, 1990). Similarly, palladium(0)-catalyzed allylation of dihydroxybiphenyl derivatives has been explored, showing the potential for biological applications through the formation of bis(cyclopropylideneethoxy)biphenyls (Delogu, Salaün, Candia, Fabbri, Piras, & Ollivier, 2002).
Catalysis and Organic Synthesis
Palladium complexes have been instrumental in catalyzing a variety of organic reactions. For example, "click" polymer-supported palladium nanoparticles have shown high efficiency in olefin hydrogenation and Suzuki coupling reactions under ambient conditions, illustrating the role of palladium in enhancing catalytic performance (Ornelas, Diallo, Ruiz, & Astruc, 2009). Additionally, palladium-mediated chemistry in living cells has opened new avenues for in-cellulo drug synthesis and activation, showcasing the biocompatibility and potential of palladium complexes in chemical biology (Chankeshwara, Indrigo, & Bradley, 2014).
Materials Science and Electronics
In the realm of materials science, palladium complexes have been explored for their electron density and structural relationships in perovskite-type compounds. Studies on compounds such as dipotassium palladium tetrachloride have revealed significant features in interatomic regions, contributing to the understanding of non-bonded interactions between atoms (Hester & Maslen, 1995). Furthermore, the development of single-atom palladium catalysts has shown superior activity and stability compared to traditional homogeneous and heterogeneous catalysts, offering a promising approach for sustainable and efficient catalytic processes (Chen, Vorobyeva, Mitchell, Fako, Ortuño, López, Collins, Midgley, Richard, Vilé, & Pérez–Ramírez, 2018).
Properties
IUPAC Name |
dipotassium;palladium;tetranitrite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.4HNO2.Pd/c;;4*2-1-3;/h;;4*(H,2,3);/q2*+1;;;;;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDIEKDUJYMSIK-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2N4O8Pd-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13844-89-8 |
Source


|
| Record name | Palladate(2-), tetrakis(nitrito-.kappa.N)-, potassium (1:2), (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium tetrakis(nitrito-N)palladate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1592182.png)
![Methyl benzo[d]oxazole-7-carboxylate](/img/structure/B1592183.png)



![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1592190.png)






